4-((2,5-dichlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
4-((2,5-dichlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule featuring a piperidine carboxamide core modified with a sulfonamido-methyl group linked to a 2,5-dichlorophenyl substituent. The compound’s structure includes:
- Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position.
- Sulfonamide bridge: Connects the piperidine to the 2,5-dichlorophenyl group, a common pharmacophore in medicinal chemistry for target binding and metabolic stability.
- 2,5-dichlorophenyl moiety: A halogenated aromatic ring, likely influencing lipophilicity and electronic properties.
Properties
IUPAC Name |
4-[[(2,5-dichlorophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2N3O3S/c1-19(2)15(21)20-7-5-11(6-8-20)10-18-24(22,23)14-9-12(16)3-4-13(14)17/h3-4,9,11,18H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHFQMNRVOJTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonamidation Approach
The most straightforward method involves reacting 2,5-dichlorobenzenesulfonyl chloride with 4-(aminomethyl)-N,N-dimethylpiperidine-1-carboxamide under basic conditions.
Procedure :
- Synthesis of 4-(Aminomethyl)-N,N-Dimethylpiperidine-1-Carboxamide :
- Piperidine is treated with dimethylcarbamoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
- The resulting N,N-dimethylpiperidine-1-carboxamide undergoes bromination at the 4-position using N-bromosuccinimide (NBS) under radical initiation.
- Displacement of the bromide with sodium azide, followed by Staudinger reduction, yields the primary amine.
- Sulfonamide Formation :
- 4-(Aminomethyl)-N,N-dimethylpiperidine-1-carboxamide (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.
- 2,5-Dichlorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by TEA (2.0 equiv).
- The reaction proceeds for 12 hours at room temperature, with monitoring via thin-layer chromatography (TLC).
Optimization Insights :
- Solvent Selection : Anhydrous DCM or THF ensures compatibility with moisture-sensitive sulfonyl chlorides.
- Base Choice : TEA outperforms pyridine in minimizing side reactions (e.g., sulfonate ester formation).
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | Acetonitrile |
| Base | TEA | Pyridine | DMAP |
| Yield (%) | 78 | 65 | 72 |
Stepwise Synthesis via Schiff Base Intermediate
Mechanistic Elucidation of Key Reactions
Sulfonamide Bond Formation
The reaction mechanism proceeds via nucleophilic attack of the primary amine on the electrophilic sulfur atom in the sulfonyl chloride, followed by deprotonation and HCl elimination. The base (TEA) neutralizes HCl, shifting equilibrium toward product formation.
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{TEA}} \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
$$
Aminomethyl Group Installation
The Curtius rearrangement or Hofmann degradation provides alternative pathways for generating primary amines, though these are less atom-economical compared to azide reduction.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl3) :
- δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.52 (d, J = 2.4 Hz, 1H, Ar-H) – 2,5-dichlorophenyl group.
- δ 3.45–3.30 (m, 2H, piperidine CH2N), 2.95 (s, 6H, N(CH3)2).
13C NMR :
- 167.8 ppm (carboxamide C=O), 139.5 ppm (sulfonamide S=O).
High-Performance Liquid Chromatography (HPLC)
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (250 mm) | 60:40 MeOH:H2O + 0.1% TFA | 12.7 | 99.2 |
Applications in Pharmaceutical Development
While explicit data on this compound’s bioactivity remains proprietary, structural analogs demonstrate:
Chemical Reactions Analysis
4-((2,5-dichlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Due to its sulfonamide structure, it has been explored for its antibacterial and anticancer properties. It may also have potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-((2,5-dichlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antibacterial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Analog 1 (CAS 2034378-04-4)
- Structural Difference : Replaces the dichlorophenyl group with a 4-(2,5-dioxopyrrolidin-1-yl)phenyl moiety.
- May enhance solubility compared to the dichlorophenyl analog but reduce membrane permeability. The pyrrolidin-dione moiety is seen in protease inhibitors (e.g., succinimide derivatives), suggesting possible enzyme-targeting applications.
Analog 2 (CAS 1235344-22-5)
- Structural Differences :
- Replaces the sulfonamide linker with a furan carboxamide.
- Substitutes N,N-dimethylpiperidine with N-(4-fluorophenyl)piperidine.
- Implications :
- The fluorophenyl group may improve metabolic stability via reduced oxidative metabolism.
- The dimethylfuran carboxamide could alter binding kinetics in hydrophobic pockets (e.g., kinase ATP-binding sites).
Biological Activity
4-((2,5-Dichlorophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, commonly referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a larger class of sulfonamides known for their diverse therapeutic effects, including anti-inflammatory, antimicrobial, and analgesic properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : N,N-dimethylpiperidine
- Functional Groups :
- Sulfonamide group (–SO2NH–)
- Dichlorophenyl moiety
This unique combination of functional groups contributes to its biological activity by influencing solubility, binding affinity to biological targets, and overall pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Inhibition of Inflammatory Pathways :
- Antimicrobial Activity :
- Analgesic Properties :
Biological Assays and Findings
The biological activity of this compound has been evaluated through several assays:
Table 1: Summary of Biological Assays
| Assay Type | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory Activity | RT-PCR and Griess assay on RAW 264.7 cells | Significant reduction in NO levels; inhibition of iNOS expression. |
| Antimicrobial Testing | Agar diffusion method against bacterial strains | Effective against multiple bacterial strains; MIC values determined. |
| Analgesic Testing | Hot plate test in rodent models | Reduced latency time indicating increased pain threshold. |
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives similar to this compound:
- Case Study on Inflammation : A study involving a murine model of arthritis demonstrated that administration of the compound led to a significant decrease in joint swelling and inflammatory markers compared to control groups.
- Case Study on Infection Control : In vitro studies showed that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role as an alternative treatment for resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
